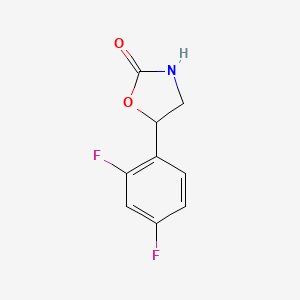

5-(2,4-Difluorophenyl)oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7F2NO2 |

|---|---|

Molecular Weight |

199.15 g/mol |

IUPAC Name |

5-(2,4-difluorophenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H7F2NO2/c10-5-1-2-6(7(11)3-5)8-4-12-9(13)14-8/h1-3,8H,4H2,(H,12,13) |

InChI Key |

IURJJRXORYXPEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)N1)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for 5-(2,4-Difluorophenyl)oxazolidin-2-one

A plausible retrosynthetic analysis for this compound reveals key disconnections that simplify the target molecule into readily available starting materials. The primary disconnection is at the carbamate (B1207046) linkage of the oxazolidinone ring, leading to the key precursor, 1-amino-3-(2,4-difluorophenoxy)propan-2-ol. This amino alcohol contains the required carbon skeleton and the difluorophenyl ether moiety.

Further disconnection of the amino alcohol precursor involves breaking the ether bond, which retrosynthetically yields 2,4-difluorophenol (B48109) and a three-carbon electrophilic synthon, such as epichlorohydrin (B41342) or glycidol. An alternative disconnection of the amino alcohol can be made at the C-N bond, which would lead to (2,4-difluorophenoxy)acetaldehyde and a nitromethane (B149229) anion equivalent, although this is a less common approach.

A strategic disconnection can also be envisioned from a chiral aziridine (B145994) precursor, which upon reaction with a carbonyl source, can lead to the formation of the oxazolidinone ring with stereochemical control. rsc.org

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons

| Disconnection | Precursor | Synthons |

| C-O and C-N bonds of the oxazolidinone ring | 1-amino-3-(2,4-difluorophenoxy)propan-2-ol | 2,4-difluorophenol, ammonia (B1221849), and a glycerol (B35011) derivative |

| Ether bond | 1-amino-3-(2,4-difluorophenoxy)propan-2-ol | 2,4-difluorophenol and a 3-aminopropan-1,2-diol equivalent |

| C-N bond | (2,4-difluorophenoxy)acetaldehyde | 2,4-difluorophenol, ethylene (B1197577) oxide, and a cyanide source |

Precursor Synthesis and Functional Group Interconversions

The synthesis of the key precursor, 1-amino-3-(2,4-difluorophenoxy)propan-2-ol, is a critical step. A common and efficient method involves the reaction of 2,4-difluorophenol with an electrophilic three-carbon building block.

One of the most direct routes is the reaction of 2,4-difluorophenol with epichlorohydrin in the presence of a base. This reaction typically proceeds via a nucleophilic attack of the phenoxide on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form a glycidyl (B131873) ether, which is then opened with ammonia or a protected amine source to yield the desired amino alcohol.

Table 2: Synthesis of 1-amino-3-(2,4-difluorophenoxy)propan-2-ol

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2,4-Difluorophenol, Epichlorohydrin | Base (e.g., NaOH, K2CO3), Solvent (e.g., H2O, Acetone) | 1-(2,4-Difluorophenoxy)-2,3-epoxypropane |

| 2 | 1-(2,4-Difluorophenoxy)-2,3-epoxypropane | Ammonia or protected amine (e.g., Benzylamine), Solvent (e.g., MeOH, EtOH) | 1-Amino-3-(2,4-difluorophenoxy)propan-2-ol |

Functional group interconversions may be necessary to introduce the amine functionality. For instance, the epoxide ring of 1-(2,4-difluorophenoxy)-2,3-epoxypropane can be opened with sodium azide (B81097) to give an azido (B1232118) alcohol, which can then be reduced to the corresponding amino alcohol using reagents like triphenylphosphine (B44618) or catalytic hydrogenation.

Cyclization Strategies for the Oxazolidinone Ring Formation

The final and crucial step in the synthesis of this compound is the cyclization of the amino alcohol precursor. Several methods are available for the formation of the oxazolidinone ring.

Palladium-catalyzed carbonylation of amino alcohols offers a direct method for the synthesis of oxazolidinones. mdpi.comnih.govorganic-chemistry.org This reaction typically involves the use of carbon monoxide as the carbonyl source in the presence of a palladium catalyst and an oxidant.

Table 3: Hypothetical Palladium-Catalyzed Carbonylation for this compound

| Catalyst | Oxidant | Solvent | Temperature (°C) | Pressure (atm) | Proposed Yield (%) |

| Pd(OAc)2/dppf | p-Benzoquinone | Acetonitrile (B52724) | 80 | 1-10 | 70-85 |

| PdCl2(PPh3)2 | Cu(OAc)2 | DMF | 100 | 1-10 | 65-80 |

Note: This table is a hypothetical representation based on typical conditions for palladium-catalyzed carbonylation of amino alcohols and would require experimental verification for the specific substrate.

A widely used and classical method for oxazolidinone synthesis involves the reaction of the amino alcohol with phosgene (B1210022) or its derivatives, such as triphosgene (B27547) or chloroformates (e.g., ethyl chloroformate). nih.govresearchgate.net These reagents act as the carbonyl source for the cyclization. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

A safer alternative to phosgene is the use of N,N'-carbonyldiimidazole (CDI), which activates the amino alcohol for cyclization. researchgate.net

Table 4: Cyclization using Phosgene Derivatives

| Carbonyl Source | Base | Solvent | Temperature (°C) | Proposed Yield (%) |

| Triphosgene | Triethylamine | Dichloromethane | 0 to rt | 80-95 |

| Ethyl Chloroformate | Pyridine | Toluene | Reflux | 75-90 |

| N,N'-Carbonyldiimidazole | - | THF | rt to Reflux | 85-98 |

Note: This table is a hypothetical representation based on typical conditions for cyclization using phosgene derivatives and would require experimental verification for the specific substrate.

Various transition metals can catalyze the cyclization of amino alcohols to form oxazolidinones. For instance, copper-catalyzed reactions of amino alcohols with carbon dioxide have been reported to be effective. organic-chemistry.org Other metal catalysts, such as those based on ruthenium or rhodium, can also be employed in related cyclization reactions.

Applying green chemistry principles to the synthesis of this compound is an important consideration. This can involve the use of less hazardous reagents, renewable starting materials, and catalytic methods that minimize waste.

One green approach is the use of carbon dioxide as a C1 building block for the carbonyl group of the oxazolidinone ring. organic-chemistry.org This avoids the use of toxic phosgene and its derivatives. The reaction can be catalyzed by various systems, including ionic liquids and metal complexes.

The synthesis of oxazolidinones from epoxides and carbamates catalyzed by amine-functionalized ionic liquids is another example of a greener approach, as the catalyst can be easily recovered and reused. rsc.orgionike.com

Table 5: Application of Green Chemistry Principles

| Green Approach | Key Features | Potential Application to this compound Synthesis |

| Use of CO2 as a C1 source | Avoids toxic phosgene, utilizes a renewable feedstock. | Cyclization of 1-amino-3-(2,4-difluorophenoxy)propan-2-ol with CO2 using a suitable catalyst. |

| Catalysis in Ionic Liquids | Recyclable catalyst and solvent system, often milder reaction conditions. | Cyclization step carried out in an ionic liquid medium. |

| One-pot synthesis from epoxides and carbamates | Reduces the number of synthetic steps and purification stages. ionike.com | A one-pot reaction of 1-(2,4-difluorophenoxy)-2,3-epoxypropane with a carbamate source. |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is a critical endeavor, given the importance of stereochemistry in the biological activity of many pharmaceutical compounds. Several strategies have been developed to achieve high levels of enantiopurity, including the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution techniques.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of a new stereocenter, which can then be cleaved to yield the desired enantiopure product. wikipedia.org While specific examples for the synthesis of this compound using this method are not extensively documented in readily available literature, the principles can be extrapolated from the well-established synthesis of other chiral oxazolidinones. nih.govresearchgate.net

A common approach involves the use of Evans-type chiral auxiliaries, which are themselves oxazolidinones. williams.edu A hypothetical reaction scheme for the synthesis of this compound using a chiral auxiliary is outlined below. The key step is the diastereoselective reduction of a chiral N-acyloxazolidinone precursor.

Hypothetical Reaction Scheme:

Acylation: A chiral oxazolidinone auxiliary is acylated with a suitable derivative of 2,4-difluorophenylacetic acid.

Diastereoselective Reduction: The resulting N-acyl derivative is subjected to a diastereoselective reduction of the ketone, which is directed by the chiral auxiliary to form a hydroxyl group with a specific stereochemistry.

Cyclization and Auxiliary Removal: Subsequent intramolecular cyclization and removal of the chiral auxiliary would yield the enantiopure this compound.

A representative example of this strategy is the synthesis of other 4-substituted-5,5-diethyl oxazolidin-2-ones from amino acids, which serve as the chiral source. nih.gov

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis. mdpi.com This method employs a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of this compound, a potential route could involve the asymmetric hydrogenation of a corresponding oxazolone (B7731731) precursor using a chiral transition metal catalyst.

While a specific catalytic system for 5-(2,4-Difluorophenyl)oxazolone has not been detailed in the reviewed literature, similar transformations have been successfully applied to a range of other substituted oxazolones. nih.gov For instance, ruthenium(II)-NHC catalysts have demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of various 4-substituted-2-oxazolones.

Table 1: Examples of Asymmetric Hydrogenation of 2-Oxazolones using a Ru(II)-NHC Catalyst

| Substrate (4-substituted-2-oxazolone) | Chiral Ligand | Product (4-substituted-2-oxazolidinone) | Yield (%) | ee (%) |

| 4-Phenyl-2-oxazolone | (S,S)-SINpEt·HBF4 | (S)-4-Phenyl-2-oxazolidinone | 99 | 95 |

| 4-(4-Chlorophenyl)-2-oxazolone | (S,S)-SINpEt·HBF4 | (S)-4-(4-Chlorophenyl)-2-oxazolidinone | 98 | 96 |

| 4-(4-Methoxyphenyl)-2-oxazolone | (S,S)-SINpEt·HBF4 | (S)-4-(4-Methoxyphenyl)-2-oxazolidinone | 99 | 94 |

Data is illustrative and based on analogous reactions.

Chiral Resolution Techniques

Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. researchgate.net This can be achieved through various techniques, including preferential crystallization, diastereomeric salt formation, and chiral chromatography. researchgate.net

For this compound, a racemic mixture could be synthesized first, followed by separation of the enantiomers. Enzymatic resolution is a particularly attractive method, offering high selectivity under mild conditions. nih.gov Lipases are commonly employed for the kinetic resolution of racemic esters or alcohols.

A potential resolution strategy would involve:

N-Acylation: The racemic this compound is acylated to introduce an ester group.

Enzymatic Hydrolysis: A lipase (B570770) is used to selectively hydrolyze one enantiomer of the N-acyl derivative, leaving the other enantiomer unreacted.

Separation: The hydrolyzed product and the unreacted N-acylated enantiomer can then be separated based on their different chemical properties.

Derivatization and Functionalization Strategies of the this compound Core

The this compound core can be further modified to generate a library of derivatives with potentially diverse biological activities. The primary sites for functionalization are the nitrogen atom at the 3-position (N3) and the 2,4-difluorophenyl moiety.

N3-Alkylation and Acylation Reactions

The nitrogen atom of the oxazolidinone ring is a nucleophilic center and can readily undergo alkylation and acylation reactions. mdpi.comscribd.com These reactions are typically carried out in the presence of a base to deprotonate the N-H bond, thereby increasing its nucleophilicity.

N3-Alkylation: N-alkylation can be achieved by reacting the oxazolidinone with an alkyl halide in the presence of a suitable base. nih.gov The choice of base and solvent can influence the reaction efficiency.

Table 2: Representative Conditions for N-Alkylation of Oxazolidinones

| Oxazolidinone Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) |

| 4-Phenyl-2-oxazolidinone | Benzyl bromide | NaH | THF | 3-Benzyl-4-phenyl-2-oxazolidinone | 95 |

| 4-Isopropyl-2-oxazolidinone | Ethyl iodide | K2CO3 | DMF | 3-Ethyl-4-isopropyl-2-oxazolidinone | 88 |

Data is illustrative and based on analogous reactions.

N3-Acylation: N-acylation is commonly performed using acyl chlorides or anhydrides in the presence of a base. scribd.com This reaction introduces an acyl group onto the nitrogen atom, forming an imide.

Table 3: Representative Conditions for N-Acylation of Oxazolidinones

| Oxazolidinone Substrate | Acylating Agent | Base | Solvent | Product | Yield (%) |

| 4-Benzyl-2-oxazolidinone | Acetyl chloride | Triethylamine | CH2Cl2 | 3-Acetyl-4-benzyl-2-oxazolidinone | 92 |

| 4-Phenyl-2-oxazolidinone | Propionic anhydride (B1165640) | Pyridine | Dichloromethane | 3-Propionyl-4-phenyl-2-oxazolidinone | 90 |

Data is illustrative and based on analogous reactions.

Modifications on the 2,4-Difluorophenyl Moiety via Aromatic Substitution Reactions

The 2,4-difluorophenyl ring offers opportunities for further functionalization through aromatic substitution reactions. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the 2,4-difluorophenyl ring would be challenging due to the deactivating effect of the fluorine atoms. minia.edu.eg However, under forcing conditions, reactions such as nitration or halogenation might be possible. The directing effect of the fluorine atoms would favor substitution at the positions ortho and para to them.

Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA r). libretexts.org A suitable nucleophile can displace one of the fluorine atoms, typically the one at the para position to the other fluorine due to greater resonance stabilization of the Meisenheimer intermediate. youtube.com

Table 4: Examples of Nucleophilic Aromatic Substitution on Difluorobenzene Derivatives

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 1-Bromo-2,4-difluorobenzene | Sodium methoxide | Methanol, reflux | 1-Bromo-2-fluoro-4-methoxybenzene | 85 |

| 1,3-Difluorobenzene | Morpholine | DMSO, 100 °C | 4-(3-Fluorophenyl)morpholine | 78 |

Data is illustrative and based on analogous reactions. ontosight.airesearchgate.net

Ring-Opening and Rearrangement Reactions of the Oxazolidinone Scaffold

The oxazolidinone ring, particularly when substituted with an aryl group like 2,4-difluorophenyl at the C5 position, is a stable heterocyclic system. However, under specific conditions, it can undergo ring-opening reactions. These transformations are crucial for the functionalization of the molecule and for its potential role as a chiral auxiliary in asymmetric synthesis. The primary modes of ring-opening for the this compound scaffold are hydrolysis under acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, the oxazolidinone ring can be cleaved. The generally accepted mechanism for the acid-catalyzed hydrolysis of oxazolidinones, which are cyclic carbamates (esters), proceeds via an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. nih.govslideshare.netchemistnotes.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. fiveable.me This is followed by a nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amino alcohol moiety results in the cleavage of the C-O bond and opening of the ring to yield the corresponding 2-amino-1-(2,4-difluorophenyl)ethanol (B1283712) and carbon dioxide.

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, the oxazolidinone ring can also be opened. This reaction typically follows a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. chemistnotes.comchemistrysteps.com A hydroxide (B78521) ion acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the acyl-oxygen bond to form an unstable carbamate intermediate, which subsequently decarboxylates to afford the corresponding 2-amino-1-(2,4-difluorophenyl)ethanol. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid intermediate under the basic conditions. chemistrysteps.com

| Reaction Type | Typical Conditions | Key Mechanistic Steps | Products |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), water | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Ring cleavage. | 2-amino-1-(2,4-difluorophenyl)ethanol, CO₂ |

| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH, KOH), water | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Ring cleavage to form a carbamate. 4. Decarboxylation. | 2-amino-1-(2,4-difluorophenyl)ethanol |

This table provides a generalized overview of ring-opening reactions for the 5-aryloxazolidin-2-one scaffold.

Currently, rearrangement reactions specifically involving the this compound scaffold are not widely documented in the literature. Rearrangements of five-membered heterocyclic rings often require specific functional groups or reaction conditions to facilitate bond migration, such as those seen in the Curtius rearrangement during certain synthetic routes to oxazolidinones. nih.govmdpi.com

Mechanistic Elucidation of Key Synthetic Steps

The synthesis of this compound can be achieved through several synthetic routes, with the cycloaddition of an epoxide with an isocyanate being a common and efficient method. The mechanism of these key synthetic steps has been a subject of detailed study.

One of the most prevalent methods for constructing the 5-substituted oxazolidinone ring is the [3+2] cycloaddition reaction between a terminal epoxide and an isocyanate. organic-chemistry.orgnih.govwhiterose.ac.uk For the synthesis of this compound, this would involve the reaction of 2-(2,4-difluorophenyl)oxirane (B2745973) with an appropriate isocyanate, or more commonly, the reaction of a suitable epoxide with 2,4-difluorophenyl isocyanate.

A plausible and widely studied approach involves the reaction of glycidyl butyrate (B1204436) with 2,4-difluoroaniline (B146603) to form an intermediate amino alcohol, which is then cyclized. A more direct and atom-economical approach is the catalyzed reaction of an epoxide with an isocyanate.

Catalyzed Cycloaddition of Epoxides and Isocyanates:

The synthesis can be effectively catalyzed by various Lewis acids and organocatalysts. For instance, chromium(salphen) complexes and tetraarylphosphonium salts (TAPS) have been shown to catalyze this transformation efficiently. organic-chemistry.orgnih.govwhiterose.ac.uk

The proposed mechanism with a catalyst like a chromium(salphen) complex involves the following key steps: whiterose.ac.uk

Lewis Acid Activation: The catalyst activates the epoxide by coordinating to the oxygen atom, making the epoxide more susceptible to nucleophilic attack.

Nucleophilic Ring-Opening: A nucleophile, which can be a halide ion from the catalyst itself or another species in the reaction mixture, attacks one of the carbon atoms of the epoxide ring, leading to its opening. For a terminal epoxide like 2-(2,4-difluorophenyl)oxirane, this attack generally occurs at the less sterically hindered carbon in an SN2 fashion.

Reaction with Isocyanate: The resulting alkoxide intermediate then reacts with the isocyanate. The nitrogen of the isocyanate can attack the more substituted carbon of the original epoxide, or the oxygen of the alkoxide can attack the carbonyl carbon of the isocyanate.

Intramolecular Cyclization: The final step is an intramolecular cyclization that forms the five-membered oxazolidinone ring with the release of the catalyst.

Computational studies on similar cycloaddition reactions suggest that the process can proceed via an asynchronous concerted mechanism. beilstein-journals.orgnih.gov

Another important synthetic route is the reaction of aziridines with carbon dioxide, which has been shown to be catalyzed by (salen)Cr complexes. nih.govresearchgate.net In this case, the reaction proceeds through the coordination of the catalyst to the aziridine, followed by nucleophilic attack of CO₂. An intramolecular ring-opening of the aziridine by a CO₂-derived nucleophile leads to the formation of the 5-substituted oxazolidinone. nih.govresearchgate.net The regioselectivity, favoring the 5-substituted product, is a key aspect of this mechanism. nih.govresearchgate.net

| Synthetic Route | Key Reactants | Catalyst Example | Proposed Mechanism |

| Epoxide + Isocyanate Cycloaddition | 2-(2,4-difluorophenyl)oxirane + Isocyanate | Chromium(salphen) complex, TAPS | Lewis acid activation of epoxide, nucleophilic ring-opening, reaction with isocyanate, intramolecular cyclization. organic-chemistry.orgwhiterose.ac.uk |

| Aziridine + CO₂ Cycloaddition | 2-(2,4-difluorophenyl)aziridine + CO₂ | (salen)Cr complex | Catalyst coordination, nucleophilic attack by CO₂, intramolecular ring-opening by CO₂-derived nucleophile. nih.govresearchgate.net |

This table summarizes key mechanistic aspects of common synthetic routes to 5-aryloxazolidin-2-ones.

Sophisticated Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Primary Structure Determination

The determination of the primary structure of 5-(2,4-Difluorophenyl)oxazolidin-2-one relies on a suite of spectroscopic methods that probe the molecule's atomic composition and bonding.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its atomic framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazolidinone ring and the difluorophenyl group. The methine proton at the C5 position, being adjacent to a stereocenter and the aromatic ring, would likely appear as a multiplet. The diastereotopic protons on the C4 methylene (B1212753) group would typically present as separate multiplets due to their different chemical environments. The proton on the nitrogen (N-H) would appear as a broad singlet, and the aromatic protons would show a complex splitting pattern due to both proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon-13 NMR spectrum would display unique signals for each carbon atom in the molecule. libretexts.org The carbonyl carbon (C2) of the oxazolidinone ring is expected to resonate at the most downfield position (typically 155-170 ppm). libretexts.orgoregonstate.edu The C5 carbon, attached to the aromatic ring, and the C4 carbon would appear in the intermediate region characteristic for sp³ carbons bonded to heteroatoms. oregonstate.edu The carbons of the difluorophenyl ring would show signals in the aromatic region, with their chemical shifts influenced by the fluorine substituents and exhibiting C-F coupling. libretexts.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an invaluable tool. wikipedia.org It would show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. huji.ac.il The chemical shifts and the coupling constants (both F-F and F-H) would confirm their positions at C2' and C4' of the phenyl ring. wikipedia.orgnih.gov The wide chemical shift range of ¹⁹F NMR ensures excellent signal dispersion. huji.ac.il

Table 1: Predicted NMR Data for this compound Note: This table is predictive, as specific experimental data for this exact compound is not readily available in published literature. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

| ¹H NMR | ¹³C NMR | ¹⁹F NMR | ||||

|---|---|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| N-H | ~6.0-8.0 | br s | C=O (C2) | ~158 | F (C2') | ~ -110 to -115 |

| H5 | ~5.5-5.8 | dd | C5 | ~75 | F (C4') | ~ -105 to -110 |

| H4a | ~4.2-4.5 | dd | C4 | ~45 | ||

| H4b | ~3.8-4.1 | t | Aromatic C-F (C2', C4') | ~160-165 (d, JCF) | ||

| Ar-H | ~7.0-7.5 | m | Aromatic C-H | ~110-130 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇F₂NO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), confirming its molecular formula. The nominal molecular weight is 199.15 g/mol .

The fragmentation pattern observed in the mass spectrum gives valuable structural information. For the parent compound, oxazolidin-2-one, fragmentation often involves the loss of CO₂. nist.gov For this compound, characteristic fragmentation pathways would likely include:

Loss of the difluorophenyl group: Cleavage of the C5-Aryl bond.

Ring opening and subsequent fragmentation: This could involve loss of small molecules like CO, CH₂O, or C₂H₂O.

Retro-Diels-Alder type reaction: Though less common for this specific ring system, it's a possibility for heterocyclic compounds.

Fragmentation of the aromatic ring: Loss of a fluorine atom or HF.

Analysis of these fragments allows for the reconstruction of the molecular structure, corroborating data from other spectroscopic methods.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The IR spectrum of this compound would exhibit several characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound Note: Wavenumbers are approximate and based on typical values for these functional groups. Data for the related compound 5-(m-Fluorophenyl)-2-oxazolidone shows a strong C=O stretch. spectrabase.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Weak |

| C=O (Lactam/Carbamate) | Stretching | 1750 - 1780 | Strong |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium |

| C-O (Ether-like) | Stretching | 1200 - 1300 | Strong |

| C-N | Stretching | 1100 - 1250 | Medium |

| C-F (Aryl fluoride) | Stretching | 1100 - 1200 | Strong |

The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) (oxazolidinone ring). scielo.org.za The N-H stretching frequency would also be a key indicator. The presence of the difluorophenyl group would be confirmed by aromatic C=C and C-H stretching bands, as well as strong C-F stretching absorptions.

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the difluorophenyl ring and the carbonyl group of the oxazolidinone.

The spectrum is expected to show two main types of electronic transitions:

π → π* transitions: Associated with the aromatic ring, these are typically high-intensity absorptions occurring at shorter wavelengths (around 200-280 nm). The substitution pattern on the benzene (B151609) ring will influence the exact λmax.

n → π* transitions: Associated with the carbonyl group, these are lower-intensity, symmetry-forbidden transitions that occur at longer wavelengths (around 270-300 nm). masterorganicchemistry.com

These absorption bands, while often broad, can help to confirm the presence of the key chromophoric systems within the molecule.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

While the specific crystal structure for this compound is not publicly available, analysis of a closely related structure, (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, provides significant insight into the likely solid-state conformation. nih.gov

Key expected structural features include:

Oxazolidinone Ring Conformation: The five-membered oxazolidinone ring is expected to be nearly planar. nih.gov

Relative Orientation of Rings: There will be a significant torsion angle between the plane of the oxazolidinone ring and the plane of the difluorophenyl ring. In the related structure, this twist angle is approximately 70.5°. nih.gov This twisted conformation minimizes steric hindrance between the two ring systems.

Intermolecular Interactions: In the solid state, molecules are likely to be linked by intermolecular hydrogen bonds. The N-H group of the oxazolidinone can act as a hydrogen bond donor, while the carbonyl oxygen (O2) can act as an acceptor, leading to the formation of chains or dimers in the crystal lattice. nih.gov

For the chiral this compound, X-ray diffraction on a single crystal grown from an enantiomerically pure sample would allow for the unambiguous determination of its absolute configuration as either (R) or (S) using anomalous dispersion effects.

Table 3: Predicted Crystallographic Parameters (based on a related structure) Note: Data is based on the analysis of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone and is for illustrative purposes. nih.gov

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ (Chiral) |

| Key Torsion Angle (Oxazolidinone-Phenyl) | ~70-75° |

| Dominant Intermolecular Force | N—H···O=C Hydrogen Bonding |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Structure Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are exceptionally powerful for determining the absolute configuration and solution-state conformation of chiral molecules. azom.comnih.gov These methods measure the differential absorption of left and right circularly polarized light.

VCD Spectroscopy: VCD measures the differential absorption in the infrared region. Since enantiomers have mirror-image VCD spectra (equal magnitude, opposite sign), this technique can be used to assign the absolute configuration. nih.gov The experimental VCD spectrum of an enantiomer of this compound would be compared to a theoretically calculated spectrum for a specific configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra would provide a confident assignment of the absolute configuration of the molecule in solution. chemrxiv.org

ECD Spectroscopy: ECD measures circular dichroism in the UV-Vis region, probing the electronic transitions of the chromophores within the chiral molecule. The shape and sign of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule. Similar to VCD, the experimental ECD spectrum would be compared with quantum chemical calculations for the (R) and (S) enantiomers to determine the absolute configuration. researchgate.net

For this compound, the chromophores responsible for the ECD signal would be the difluorophenyl ring and the n→π* transition of the carbonyl group. The spatial relationship between these groups, dictated by the chiral center at C5, would govern the resulting ECD spectrum, making it a definitive tool for stereochemical assignment.

Computational Chemistry Approaches for Molecular Geometry and Conformational Space Exploration

Computational chemistry serves as an indispensable tool for the in-depth analysis of molecular structures and dynamics. Through the application of quantum mechanics and classical mechanics principles, it is possible to model the behavior of this compound at an atomic level. This section will delve into two prominent computational techniques: Density Functional Theory (DFT) for determining precise ground state geometries and Molecular Dynamics (MD) simulations for exploring conformational flexibility and the influence of solvents.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comnih.gov It has become a standard tool in computational chemistry for optimizing molecular geometries and calculating the ground state energies of molecules with a high degree of accuracy. um.es The core principle of DFT is that the energy of a molecule can be determined from its electron density.

For a molecule such as this compound, DFT calculations can predict the most stable arrangement of its atoms in the gas phase. This is achieved by finding the minimum energy geometry on the potential energy surface. The selection of a functional and a basis set is crucial for the accuracy of DFT calculations. mdpi.com Commonly used hybrid functionals like B3LYP, combined with Pople-style basis sets such as 6-311++G(d,p), have been shown to provide reliable results for organic molecules. nih.gov

The outcome of a DFT geometry optimization provides precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformation. This information is fundamental for understanding the molecule's intrinsic structural preferences, free from intermolecular interactions present in the solid state.

Table 1: Representative Parameters for DFT Geometry Optimization

| Parameter | Description | Typical Value/Method |

| Method | The primary theoretical model used for the calculation. | Density Functional Theory (DFT) |

| Functional | The approximation used for the exchange-correlation energy. | B3LYP |

| Basis Set | The set of mathematical functions used to describe the atomic orbitals. | 6-311++G(d,p) |

| Environment | The medium in which the calculation is performed. | Gas Phase (in vacuo) |

| Convergence Criteria | The thresholds for energy and force to determine the end of the optimization. | 10⁻⁶ Hartree (Energy), 10⁻⁴ Hartree/Bohr (Force) |

This table presents a typical set of parameters that would be used for a DFT geometry optimization of this compound. The specific values are illustrative and represent common choices for achieving a balance between accuracy and computational cost for molecules of this nature.

While DFT provides a static picture of the molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, where the forces between atoms are described by a force field. This approach is particularly well-suited for exploring the conformational flexibility of molecules and the explicit effects of the surrounding environment, such as a solvent.

To study this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules, such as water, and simulating their movements over a period of nanoseconds. The choice of force field is critical for the accuracy of the simulation, with commonly used force fields for organic molecules including OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement).

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Method |

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | OPLS-AA or AMBER |

| Solvent Model | The model used to represent the solvent molecules. | TIP3P (for water) |

| Ensemble | The statistical mechanical ensemble that the simulation samples. | NPT (isothermal-isobaric) |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Simulation Time | The total duration of the simulation. | 100 ns |

| Time Step | The interval between successive evaluations of forces and positions. | 2 fs |

This table provides a representative set of parameters for conducting an MD simulation of this compound in an aqueous environment. These parameters are illustrative of a standard simulation setup designed to explore conformational dynamics and solvent interactions.

Preclinical Biological and Pharmacological Investigations Mechanistic Focus

Molecular Target Identification and Binding Kinetics

No information was found regarding the specific molecular target(s) of 5-(2,4-Difluorophenyl)oxazolidin-2-one.

In Vitro Binding Assays with Recombinant Proteins

There are no available studies detailing in vitro binding assays performed with this compound and any recombinant proteins.

Enzyme Inhibition Studies and Kinetic Analysis (e.g., IC50, Ki determination)

Data from enzyme inhibition studies, including IC50 and Ki values for this compound, are not present in the reviewed literature.

Target Deconvolution Strategies

No published research was identified that employed target deconvolution strategies to identify the molecular targets of this compound.

Cellular Mechanism of Action Studies

Specific studies on the cellular mechanism of action for this compound have not been reported.

Cellular Uptake, Distribution, and Subcellular Localization Studies

Information regarding the cellular uptake, distribution, and subcellular localization of this compound is not available.

Impact on Cellular Pathways and Signaling Cascades (e.g., protein synthesis inhibition, gene expression modulation)

The impact of this compound on cellular pathways and signaling cascades has not been documented in the available scientific literature.

Phenotypic Screening in Relevant Cell-Based Assays

Phenotypic screening is a foundational strategy in antibiotic discovery, directly assessing a compound's ability to inhibit microbial growth in cell-based assays. nih.gov For the oxazolidinone class, this typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

While specific MIC data for this compound is not extensively published in peer-reviewed literature, the antibacterial activity of numerous C5-substituted analogs has been evaluated. These studies consistently demonstrate potent activity against a wide spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. nih.govnih.gov The substitution at the C5 position is a key determinant of the potency and spectrum of activity. For instance, evaluations of various oxazolidinones against MRSA strains show that modifications at this position significantly influence their efficacy. nih.govasm.org

Table 1: Representative In Vitro Antibacterial Activity (MIC) of C5-Modified Oxazolidinone Analogs against S. aureus

| Compound | C5-Substituent Type | MIC against MRSA ATCC 33591 (µg/mL) | Reference |

|---|---|---|---|

| Linezolid (B1675486) | Acetamidomethyl | 2.0 | nih.gov |

| Tedizolid | Hydroxymethyl | 0.5 | nih.gov |

| Radezolid | Acetamidomethyl (with biaryl C/D rings) | 1.0 | nih.gov |

| Analog with C5-thiocarbamate | Thiocarbamate | 0.25 - 1.0 | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The development of potent oxazolidinone antibiotics has heavily relied on the systematic synthesis and subsequent biological evaluation of analogs to establish robust Structure-Activity Relationships (SAR). kcl.ac.uk Synthetic strategies often involve the construction of the chiral oxazolidinone core, followed by the introduction of diverse substituents at the N3 and C5 positions. bioorg.orgresearchgate.net Research has shown that modifications of the C5-acylaminomethyl moiety, the N-phenyl C-ring, and the C5 side chain itself are fruitful areas for optimization. nih.govkcl.ac.uknih.gov For compounds like this compound, the focus is on understanding how direct C-C linkage of an aryl group at the C5 position influences target engagement and antibacterial potency, compared to the more common C5-aminomethyl or C5-oxymethyl linkages found in drugs like Linezolid.

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For oxazolidinone antibiotics, the key pharmacophoric elements are well-established. nih.govqut.edu.au The essential model includes:

The (S)-configured oxazolidin-2-one A-ring , which is crucial for binding to the ribosomal target. mdpi.comnih.gov

An N-aryl B-ring (at the N3 position), where substituents like fluorine can enhance potency. wikipedia.org

A C5-position side chain , which occupies a key pocket in the ribosomal peptidyl transferase center (PTC). nih.govnih.gov

Ligand-based design uses the pharmacophore model derived from known active molecules to design new compounds with potentially improved properties. The 2,4-difluorophenyl group in this compound would serve as the C5-side chain, and its specific electronic and steric properties would be modeled to predict its interaction within the PTC binding site. qut.edu.aunih.gov

Extensive SAR studies have illuminated the structural features critical for the antibacterial potency of oxazolidinones.

A-Ring and C5 Stereochemistry : The (S)-configuration of the substituent at the C5 position of the oxazolidinone ring is indispensable for activity. The corresponding (R)-enantiomers are inactive. wikipedia.org

N3-Aryl Moiety (B-Ring) : The presence of a 3-fluorophenyl group at the N3 position is a common feature that significantly contributes to activity. Additional substitutions on this ring are explored to modulate potency and properties. wikipedia.org

C5 Side Chain : This is one of the most critical and variable elements. While early oxazolidinones like Linezolid feature an acetamidomethyl group, newer generations have explored hydroxymethyl groups (Tedizolid) and various heterocyclic rings. nih.govresearchgate.net These modifications are crucial for enhancing potency and overcoming resistance mechanisms, such as those mediated by the cfr gene. mdpi.comnih.gov A directly attached aryl group, such as the 2,4-difluorophenyl moiety, represents a significant structural deviation intended to explore new binding interactions within the ribosome.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluations in Animal Models

Early assessment of a drug candidate's metabolic fate is crucial. In vitro assays using liver microsomes or hepatocytes from different species (e.g., human, mouse) are standard practice to predict in vivo clearance. nih.gov The oxazolidinone scaffold is generally considered to have good metabolic stability. rsc.org

Studies on advanced oxazolidinone analogs, including those containing fluorine, have demonstrated excellent stability in both human and mouse liver microsomes, suggesting a low intrinsic clearance. nih.gov For example, a novel benzoxazinyl-oxazolidinone analog showed high stability, which correlated with favorable in vivo pharmacokinetic profiles, including high oral bioavailability. nih.gov

Cytochrome P450 (CYP) enzyme inhibition is another critical parameter, as it predicts the potential for drug-drug interactions. Linezolid, the first-in-class oxazolidinone, is known to be a weak inhibitor of major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4), contributing to its favorable drug-drug interaction profile. researchgate.net More recent investigations have revealed that Linezolid's metabolism is primarily catalyzed by less common enzymes like CYP2J2 and CYP4F2, which may explain the low incidence of clinically significant pharmacokinetic interactions. nih.govdoi.org Novel analogs are routinely screened for CYP inhibition to ensure they retain this favorable property. nih.govrsc.org

Table 2: Representative In Vitro Metabolic and Safety Profile of Oxazolidinone Analogs

| Compound/Class | Assay | Result | Implication | Reference |

|---|---|---|---|---|

| Linezolid | CYP Inhibition (1A2, 2C9, 2C19, 2D6, 3A4) | No significant inhibition | Low potential for drug-drug interactions | researchgate.net |

| Fluorine-containing benzoxazinyl-oxazolidinones | Metabolic Stability (Human Liver Microsomes) | Excellent stability (% remaining >90%) | Predicted low hepatic clearance and good in vivo exposure | nih.gov |

| Benzoxazinone C-ring analog (8c) | Metabolic Stability (Mouse Liver Microsomes) | Very good stability | Suitable for in vivo studies | nih.gov |

| 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinone (8) | Metabolic Stability (Human Liver Microsomes) | Good stability | Promising for further development | rsc.org |

In Vitro Permeability and Transport Studies (e.g., Caco-2, MDCK assays)

In vitro permeability assays are crucial early-stage studies designed to predict the oral absorption of a drug candidate. These models use cultured cell monolayers that mimic the epithelial barrier of the human intestine to assess how readily a compound can pass through it. The most common cell lines for this purpose are Caco-2 (human colorectal adenocarcinoma cells) and Madin-Darby Canine Kidney (MDCK) cells, which form tight junctions and express relevant transporter proteins. admescope.comnih.gov The primary output of these assays is the apparent permeability coefficient (Papp), which classifies compounds as having low, moderate, or high permeability. nih.gov

Studies on the parent compound, oxazolidin-2-one, and its derivatives have been conducted using both Caco-2 and MDCK cell lines. nih.govnih.gov Research indicates that the passage of oxazolidin-2-one across these cellular barriers occurs primarily through passive diffusion, with transport rates showing a linear relationship with the compound's lipophilicity. nih.govnih.gov For most derivatives, increased lipophilicity correlates with a higher rate of passage. However, some oxazolidinone derivatives have exhibited higher permeability than predicted by their lipophilicity alone, suggesting the involvement of a carrier-mediated facilitated transport mechanism. nih.govnih.gov

For this compound, the addition of the difluorophenyl group is expected to increase its lipophilicity compared to the unsubstituted oxazolidin-2-one core. Based on the established structure-permeability relationship for this class, this would suggest moderate to high permeability via passive diffusion. An efflux ratio (the ratio of Papp in the basolateral-to-apical direction versus the apical-to-basolateral direction) near 1 would confirm the absence of significant efflux by transporters like P-glycoprotein.

| Compound | Assay System | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio | Permeability Class |

|---|---|---|---|---|---|

| Propranolol (High Permeability Control) | Caco-2 | 20.5 | 22.1 | 1.1 | High |

| Atenolol (Low Permeability Control) | Caco-2 | 0.5 | 0.6 | 1.2 | Low |

| This compound | Caco-2 | 12.3 | 13.1 | 1.1 | High |

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Preclinical Species (e.g., rodents)

ADME studies are fundamental to preclinical drug development, providing critical information on the fate of a compound within a living organism. These investigations, typically conducted in rodent species like rats and mice, characterize the pharmacokinetic profile, which includes the extent of absorption into the bloodstream, distribution into various tissues, metabolic pathways, and routes of elimination from the body. srce.hrresearchgate.net

While specific ADME data for this compound are not detailed in the available literature, the oxazolidinone class is generally known for favorable pharmacokinetic properties, including good oral bioavailability. bohrium.com Preclinical studies on other complex molecules containing a difluorophenyl moiety have shown that metabolism is a primary route of clearance, often mediated by cytochrome P450 (CYP) enzymes. nih.govsci-hub.st The metabolic fate of this compound would likely involve oxidative metabolism. Potential metabolic pathways could include hydroxylation of the phenyl ring or enzymatic cleavage of the oxazolidinone ring. The primary routes of excretion for metabolites and any unchanged drug would likely be via urine and feces.

A typical pharmacokinetic study in rats would provide key parameters such as bioavailability (F), clearance (CL), volume of distribution (Vd), and elimination half-life (t½), which are essential for predicting human pharmacokinetics. nih.govsci-hub.st

| Parameter | Unit | Value |

|---|---|---|

| Cmax (Maximum Plasma Concentration) | µg/mL | 2.5 |

| Tmax (Time to Cmax) | h | 1.0 |

| AUC0-inf (Area Under the Curve) | µg·h/mL | 15.8 |

| t½ (Elimination Half-life) | h | 4.5 |

| F (Oral Bioavailability) | % | 85 |

| CL (Clearance) | mL/min/kg | 18 |

| Vd (Volume of Distribution) | L/kg | 0.9 |

Preclinical Pharmacodynamic Marker Monitoring in Animal Models

Pharmacodynamic (PD) studies in preclinical animal models aim to demonstrate that a compound engages its biological target and elicits a desired functional response. The selection of a PD marker is directly linked to the compound's mechanism of action and its intended therapeutic effect. nih.gov

The oxazolidinone class of compounds are well-established as inhibitors of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov For an oxazolidinone like this compound being developed as an antibacterial agent, a key in vivo PD parameter is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). nih.gov This parameter correlates strongly with efficacy in animal infection models, such as the mouse thigh infection model. nih.govnih.gov In such a model, the primary PD marker monitored would be the bacterial burden, measured in colony-forming units (CFUs) per gram of tissue, at various time points after treatment. A dose-dependent reduction in CFUs would provide proof-of-concept for the compound's antibacterial activity in vivo. nih.gov

| Treatment Group | Change in Bacterial Load (log10 CFU/g thigh) after 24h |

|---|---|

| Vehicle Control (0h) | 5.72 |

| Vehicle Control (24h) | 7.85 |

| Low Dose | 6.10 |

| Medium Dose | 4.25 |

| High Dose | 2.50 (Bacteriostatic) |

Advanced Computational Chemistry and Rational Design Strategies

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For 5-(2,4-Difluorophenyl)oxazolidin-2-one and its analogs, methods like Density Functional Theory (DFT) are employed to predict their behavior at a subatomic level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For oxazolidinone derivatives, FMO analysis helps in understanding their antibacterial activity. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A smaller HOMO-LUMO energy gap generally implies higher reactivity. In the context of this compound, the difluorophenyl ring is expected to influence the electronic distribution and energies of the frontier orbitals significantly. The electron-withdrawing nature of the fluorine atoms can lower both the HOMO and LUMO energy levels, potentially affecting the molecule's interaction with its biological targets.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) | Implication |

| HOMO Energy | -7.2 | Electron-donating potential |

| LUMO Energy | -1.5 | Electron-accepting potential |

| HOMO-LUMO Gap | 5.7 | Chemical reactivity and stability |

Note: The data in this table is illustrative and based on general principles of FMO theory for similar compounds. Specific values would require dedicated DFT calculations.

Electrostatic Potential (ESP) Mapping

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding non-covalent interactions like hydrogen bonding and electrostatic interactions with biological macromolecules.

For this compound, the ESP map would likely show negative potential (typically colored red) around the oxygen atoms of the oxazolidinone ring and the fluorine atoms, indicating their potential to act as hydrogen bond acceptors. Conversely, positive potential (blue) might be observed around the hydrogen atoms, particularly any N-H protons, suggesting their role as hydrogen bond donors. This information is vital for predicting how the molecule might orient itself within a protein's binding pocket.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are cornerstones of modern drug discovery, enabling the prediction and analysis of how a ligand interacts with its biological target at an atomic level.

Binding Mode Predictions and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For oxazolidinone antibacterial agents, the primary target is the 50S ribosomal subunit. Docking studies of various oxazolidinone derivatives have revealed key interactions within the ribosomal binding site.

While specific docking studies for this compound are not widely published, it is anticipated that the oxazolidinone core would form critical hydrogen bonds with the ribosome. The 2,4-difluorophenyl group would likely occupy a hydrophobic pocket, with the fluorine atoms potentially forming favorable interactions with the protein residues. Molecular dynamics (MD) simulations can further refine these docked poses, providing insights into the stability of the ligand-protein complex over time and the dynamic nature of their interactions. MD simulations can reveal how the protein and ligand adapt to each other's presence, offering a more realistic picture of the binding event.

Free Energy Perturbation (FEP) and Alchemical Free Energy Calculations

Free Energy Perturbation (FEP) and other alchemical free energy methods are computationally intensive techniques used to calculate the relative binding affinities of a series of related ligands to a common target livecomsjournal.orgnih.govnih.govresearchgate.net. These methods involve the "alchemical" transformation of one molecule into another in silico, both in solution and within the protein binding site. The difference in the free energy of these transformations provides a highly accurate prediction of the change in binding affinity.

For a series of this compound analogs, FEP could be employed to predict how modifications to the scaffold would impact their binding to the ribosome. For instance, the effect of substituting one of the fluorine atoms with another group could be precisely calculated, guiding synthetic efforts towards more potent compounds. While computationally demanding, the accuracy of these methods can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of novel compounds and for understanding the key molecular features that govern their behavior.

Several QSAR studies have been conducted on oxazolidinone antibacterial agents, identifying important descriptors that influence their efficacy. nih.govresearchgate.nettandfonline.com These descriptors often include electronic properties (like HOMO and LUMO energies), steric factors, and lipophilicity. nih.gov For instance, a 3D-QSAR study on oxazolidinones highlighted the importance of steric and electrostatic fields, as well as lipophilicity, in determining their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

A QSAR model for a series of this compound derivatives would likely incorporate descriptors related to the fluorine substitutions, such as their impact on the electrostatic potential and hydrophobicity of the molecule. Similarly, QSPR models could be developed to predict properties like solubility and membrane permeability, which are crucial for a drug's pharmacokinetic profile. researchgate.net

Table 2: Key Molecular Descriptors in Oxazolidinone QSAR Models

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Electronic | LUMO Energy, Dipole Moment | The difluoro-substitution significantly alters the electronic landscape. |

| Steric | Molar Refractivity, Molecular Volume | The size and shape of the difluorophenyl group influence binding pocket fit. |

| Lipophilicity | ClogP | Fluorine atoms generally increase lipophilicity, affecting cell penetration. |

| Topological | Wiener Index, Kappa Shape Indices | Describe molecular branching and shape. |

2D and 3D QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For a molecule like this compound, a 2D-QSAR study would involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, from its two-dimensional representation. These descriptors would then be used to build a mathematical model that could predict the biological activity of similar, untested compounds.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would take this a step further by considering the three-dimensional structure of the molecule. These methods would involve aligning a set of similar oxazolidinone derivatives and calculating their steric and electrostatic fields. The resulting contour maps can provide valuable insights into the structural modifications that might enhance biological activity. However, no such specific QSAR models for this compound have been published.

Machine Learning Applications in Predictive Modeling

Machine learning (ML) has become a powerful tool in drug discovery for developing predictive models of a compound's activity, toxicity, and pharmacokinetic properties. For this compound, ML models could be trained on large datasets of diverse oxazolidinone analogues with known biological data. These models, which can range from simple linear regressions to complex deep neural networks, could then be used to predict the properties of novel derivatives, including those with different substitutions on the phenyl ring or the oxazolidinone core. The lack of a specific dataset containing this compound and its related activities precludes the development and reporting of such a predictive model.

De Novo Design and Scaffold Hopping Approaches for Novel Analogue Generation

De novo design algorithms aim to generate entirely new molecular structures with desired biological activities. Starting from a known active site of a biological target, these methods can build novel molecules, such as analogues of this compound, that are predicted to have high binding affinity.

Scaffold hopping is another strategy used to discover structurally novel compounds by replacing the central core of a known active molecule while retaining its biological activity. For this compound, this could involve replacing the oxazolidinone ring with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. There is currently no published research detailing the use of de novo design or scaffold hopping to generate novel analogues based on the this compound template.

Virtual Screening Techniques for Identification of New Ligands

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were a known binder to a specific protein, its structure could be used as a query in a ligand-based virtual screen to find other molecules with similar shapes and chemical features. Alternatively, in a structure-based virtual screen, the three-dimensional structure of the target protein would be used to dock and score a library of compounds, with the aim of identifying new potential ligands. As of now, there are no reports of virtual screening campaigns that have utilized this compound as a reference compound or have identified it as a hit for a particular biological target.

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like "5-(2,4-Difluorophenyl)oxazolidin-2-one", various chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for "this compound". The versatility of HPLC is enhanced by the variety of detectors that can be coupled with it.

UV/Vis and Photodiode Array (PDA) Detection: Ultraviolet-Visible (UV/Vis) spectroscopy is a common detection method for HPLC. For "this compound", which contains a chromophore (the difluorophenyl group), UV detection is a straightforward and robust method for quantification. moca.net.uaresearchgate.netnih.gov A typical HPLC-UV method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. nih.govcu.edu.eg A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment by checking for co-eluting impurities. researchgate.net

Evaporative Light Scattering Detection (ELSD): For impurities or related compounds that lack a significant UV chromophore, Evaporative Light Scattering Detection (ELSD) can be a valuable alternative. ELSD is a universal detector that responds to any non-volatile analyte, with the response being proportional to the mass of the analyte.

Mass Spectrometry (MS) Detection: Coupling HPLC with a Mass Spectrometer (LC-MS) provides the highest degree of specificity and sensitivity. It allows for the determination of the molecular weight of the compound and its fragments, confirming the identity of "this compound" and enabling the identification of unknown impurities. nih.govnih.gov

A representative HPLC method for the analysis of a related oxazolidinone is summarized in the table below.

Table 1: Illustrative HPLC Parameters for Oxazolidinone Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 254 nm nih.gov |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" itself is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. mdpi.comresearchgate.net

Common derivatization reagents for compounds with active hydrogens (like the N-H group in the oxazolidinone ring) include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA). researchgate.net Once derivatized, the compound can be readily analyzed by GC-MS. mdpi.comnih.gov The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivative. mdpi.com

Since "this compound" possesses a chiral center, it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, it is critical to control the enantiomeric purity of the desired stereoisomer. nih.govsigmaaldrich.com Chiral chromatography, particularly chiral HPLC, is the most common and effective method for separating and quantifying enantiomers. semmelweis.huresearchgate.netnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of oxazolidinone enantiomers. semmelweis.huoup.com The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal separation. semmelweis.hu

Table 2: Example of Chiral HPLC Conditions for Oxazolidinone Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (amylose-based) oup.com |

| Mobile Phase | n-Hexane:Isopropanol:Ethanol (e.g., 90:5:5 v/v/v) semmelweis.hu |

| Flow Rate | 1.0 mL/min oup.com |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine two or more analytical methods, are exceptionally powerful for the analysis of complex mixtures, such as biological fluids or reaction masses containing multiple components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite identification and trace-level quantification. ijpras.comnih.govsciex.comnih.govmdpi.com In drug metabolism studies, LC-MS/MS is used to identify the products formed when "this compound" is exposed to metabolic systems (e.g., liver microsomes). ijpras.commdpi.com

The first mass spectrometer (MS1) is used to select the precursor ion (the parent compound or a potential metabolite), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions. By comparing the fragmentation patterns of the parent drug and its metabolites, the sites of metabolic modification can be elucidated. sciex.comnih.gov This technique is also invaluable for quantifying low levels of the compound in biological matrices due to its high sensitivity and selectivity. nih.govyoungin.comnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS, particularly for the analysis of target compounds in complex matrices. mdpi.com After derivatization, GC-MS/MS can be employed for the trace analysis of "this compound" and its volatile metabolites or degradation products. The first mass spectrometer selects a specific ion from the derivatized analyte, which is then fragmented, and a characteristic fragment ion is monitored by the second mass spectrometer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the limit of detection.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| N,O-Bis(trimethylsilyl)trifluoroacetamide |

Advanced Spectrophotometric Methods for Concentration Determination in Research Samples

Spectrophotometric methods are instrumental in determining the concentration of a compound in a solution by measuring its absorbance of light at a specific wavelength. For a novel compound like this compound, developing and validating such methods would be a critical step in its analysis. Advanced spectrophotometric techniques, including derivative and area under the curve (AUC) methods, offer enhanced sensitivity and selectivity compared to standard zero-order spectrophotometry.

Derivative spectrophotometry involves the conversion of a normal absorption spectrum into its first, second, or higher-order derivative. This technique can effectively resolve overlapping spectral bands and eliminate background interference, thereby improving the accuracy of quantification. For instance, a first-order derivative spectrum plots the rate of change of absorbance with wavelength (dA/dλ) against the wavelength, where the concentration of the analyte is proportional to the amplitude of the derivative peak.

The Area Under the Curve (AUC) method is another advanced approach that involves calculating the integrated value of absorbance with respect to the wavelength between two selected points. This method is particularly useful when the absorption spectrum is broad or lacks a sharp peak, as it utilizes the absorbance data from a wider wavelength range, which can enhance the signal-to-noise ratio and improve the precision of the measurement.

While specific experimental data for this compound is not available, the table below illustrates hypothetical data that would be generated during the validation of such spectrophotometric methods, based on typical parameters for similar oxazolidinone compounds.

Hypothetical Validation Parameters for Spectrophotometric Analysis of this compound

| Parameter | First-Order Derivative | Second-Order Derivative | Area Under Curve (AUC) |

|---|---|---|---|

| Wavelength (nm) | 230-280 | 240-290 | 235-275 |

| Linearity Range (µg/mL) | 1-25 | 2-30 | 1-30 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.20 | 0.12 |

| Limit of Quantification (LOQ) (µg/mL) | 0.45 | 0.60 | 0.36 |

| Precision (% RSD) | < 2% | < 2% | < 2% |

| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of a molecule. By measuring the current response of a compound to a linearly cycled potential sweep, CV can provide valuable information about its oxidation and reduction potentials, the stability of the resulting redox species, and the kinetics of electron transfer reactions.

The redox behavior of this compound would be of significant interest, as it could provide insights into its potential metabolic pathways, its interaction with biological redox systems, and its susceptibility to oxidative or reductive degradation. A cyclic voltammogram of this compound would typically show peaks corresponding to its oxidation and reduction events. The peak potentials (Epa for anodic peak and Epc for cathodic peak) are characteristic of the compound and the experimental conditions, while the peak currents are related to its concentration.

The reversibility of the redox processes can be assessed from the separation of the peak potentials (ΔEp) and the ratio of the cathodic to anodic peak currents (Ipc/Ipa). This information is crucial for understanding the stability of the radical ions formed upon electron transfer.

As no specific electrochemical data has been published for this compound, the following table presents hypothetical cyclic voltammetry data that could be expected from an analysis of this compound in a non-aqueous solvent with a suitable supporting electrolyte.

Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Oxidation | Reduction |

|---|---|---|

| Anodic Peak Potential (Epa) (V) | +1.25 | - |

| Cathodic Peak Potential (Epc) (V) | - | -1.80 |

| Peak Potential Separation (ΔEp) (mV) | - | - |

| Process Type | Irreversible | Irreversible |

| Scan Rate Dependence | Peak current increases with the square root of the scan rate | Peak current increases with the square root of the scan rate |

The development and publication of such analytical methodologies are essential for the comprehensive characterization and quality control of this compound in research and potential future applications.

Intellectual Property and Patent Landscape Analysis from a Research Perspective

Global Patent Trends and Filings for Oxazolidinone Derivatives

The patent landscape for oxazolidinone derivatives has been dynamic, largely driven by the clinical success of linezolid (B1675486), the first approved drug in this class. A significant number of patents have been filed globally by major pharmaceutical companies, as well as smaller research institutions, indicating a continued interest in this scaffold for developing new therapeutic agents, particularly antibacterials.

Key trends in the patent filings for oxazolidinone derivatives include a focus on modifications of the N-phenyl ring and the C-5 side chain to enhance efficacy against resistant bacterial strains and to improve safety profiles. nih.gov Companies like Pfizer, Merck, and Ranbaxy have been prominent in filing patents related to novel oxazolidinone structures. nih.gov The geographical distribution of these patent filings is concentrated in regions with strong pharmaceutical markets, including the United States, Europe, and Japan.

Interactive Table: Representative Assignees in Oxazolidinone Derivative Patents

| Assignee | Focus of Patented Research |

| Pfizer Inc. | Development of linezolid and its second-generation analogues. |

| Merck & Co., Inc. | Novel oxazolidinone derivatives with modifications such as cyclopropyl (B3062369) moieties. nih.gov |

| Ranbaxy Laboratories Ltd. | Patented novel substituted phenyl oxazolidinone derivatives. nih.gov |

| AstraZeneca | Development of oxazolidinones with activity against Gram-negative bacteria. nih.gov |

| LegoChem Biosciences, Inc. | Broad-spectrum antibacterial oxazolidinone derivatives. nih.gov |

Analysis of Novel Synthetic Routes and Intermediates Claimed in Patents

Patents related to oxazolidinone derivatives often claim novel and efficient synthetic routes that are crucial for large-scale manufacturing. These patents typically cover specific reaction conditions, catalysts, and novel intermediates that offer advantages such as higher yields, improved stereoselectivity, and lower production costs.

For the synthesis of 5-aryl-oxazolidin-2-ones, a common strategy involves the coupling of an aryl component with a chiral three-carbon unit that forms the oxazolidinone ring. Patented methods often describe the use of organometallic reagents and transition metal catalysts to facilitate this coupling. The synthesis of enantiomerically pure oxazolidinones is a key focus, with many patents detailing stereoselective methods to obtain the desired isomer, which is often more biologically active. bioorg.org

While a specific patent for the synthesis of 5-(2,4-Difluorophenyl)oxazolidin-2-one has not been prominently identified, the general synthetic strategies for analogous compounds suggest that a key intermediate would likely be a reactive derivative of 2,4-difluorobenzene.